(R,S)-alpha-Methyldopamine Hydrobromide
Overview
Description
(R,S)-alpha-Methyldopamine Hydrobromide is a chiral compound that exists as a racemic mixture of its enantiomers. It is a derivative of dopamine, a well-known neurotransmitter, and has significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-alpha-Methyldopamine Hydrobromide typically involves the bromination of an appropriate precursor. One common method is the bromination of alpha-methyldopamine using hydrobromic acid in the presence of a suitable oxidizing agent. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(R,S)-alpha-Methyldopamine Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed
Major Products
The major products formed from these reactions include various substituted derivatives of alpha-methyldopamine, which can have different pharmacological or chemical properties .
Scientific Research Applications
(R,S)-alpha-Methyldopamine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a tool to study neurotransmitter pathways and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (R,S)-alpha-Methyldopamine Hydrobromide involves its interaction with dopamine receptors in the brain. It can act as an agonist or antagonist, depending on the receptor subtype and the specific enantiomer involved. The compound influences neurotransmitter release and reuptake, affecting various neural pathways .
Comparison with Similar Compounds
Similar Compounds
Dopamine: The parent compound, which has a similar structure but lacks the bromine atom.
Norepinephrine: Another neurotransmitter with structural similarities.
Epinephrine: A hormone and neurotransmitter with a similar catecholamine structure
Uniqueness
(R,S)-alpha-Methyldopamine Hydrobromide is unique due to its bromine substitution, which imparts different chemical reactivity and pharmacological properties compared to its analogs. This substitution can enhance its stability and selectivity in biological systems .
Properties
IUPAC Name |
4-(2-aminopropyl)benzene-1,2-diol;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.BrH/c1-6(10)4-7-2-3-8(11)9(12)5-7;/h2-3,5-6,11-12H,4,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRABJKXGZPVORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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